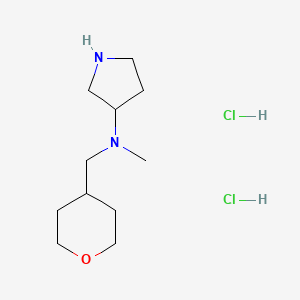

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride

Vue d'ensemble

Description

“N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride” is a chemical compound with the molecular formula C12H26Cl2N2O . It has a molecular weight of 285.25 g/mol. This compound is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

1. Cognitive Disorders and cGMP Signaling

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, as part of a PDE9A inhibitor (PF-04447943), has been utilized in cognitive disorders research. It elevates central cGMP levels in the brain and cerebral spinal fluid, showing procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability and effectiveness in elevating cGMP, making it a valuable pharmacological tool for testing hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

2. Corrosion Inhibition

The compound has applications in the field of corrosion inhibition. Pyrazolopyridine derivatives, including molecules structurally related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This research contributes significantly to the understanding of corrosion processes and the development of more efficient and sustainable corrosion inhibitors (Dandia et al., 2013).

3. Fluorescence Emission Radiation

In the field of fluorescence chemistry, derivatives of 2-pyrone, which are closely related to the core structure of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride, have been explored for their fluorescence emission properties. These compounds, such as dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonate, exhibit significant fluorescence, making them candidates for applications in light-emitting materials (Mizuyama et al., 2008).

4. Antimicrobial Activity

The antimicrobial activity of compounds structurally related to N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride has been a subject of study. Synthesized compounds have shown significant activity against bacterial or fungal strains, displaying efficacy comparable or even superior to standard drugs, highlighting their potential in antimicrobial therapy (Zhuravel et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-13(11-2-5-12-8-11)9-10-3-6-14-7-4-10;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEXAJPTBYAIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)

![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)